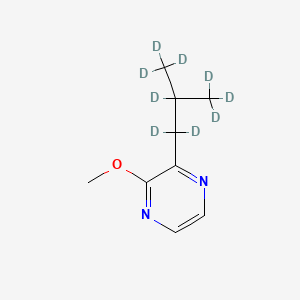
2-Isobutyl-3-methoxypyrazine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-3-methoxypyrazine-d9 is a deuterated analog of 2-Isobutyl-3-methoxypyrazine, a compound known for its potent bell-pepper odor. The deuterated version is often used in scientific research to study various biochemical processes due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3-methoxypyrazine-d9 involves the deuteration of 2-Isobutyl-3-methoxypyrazine. This process typically includes the introduction of deuterium atoms into the molecule, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of deuterated reagents. The final product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-3-methoxypyrazine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs of reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated alcohols or hydrocarbons.
Scientific Research Applications
2-Isobutyl-3-methoxypyrazine-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of molecules.
Biology: Employed in metabolic studies to understand the pathways and interactions of biomolecules.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of fragrances and flavorings due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of 2-Isobutyl-3-methoxypyrazine-d9 involves its interaction with specific molecular targets. In biological systems, it binds to olfactory receptors, triggering a sensory response. In chemical reactions, its deuterated nature allows for the study of reaction kinetics and mechanisms by providing a stable isotope label.
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-3-methoxypyrazine: The non-deuterated analog with similar odor properties.
3-Isobutyl-2-methoxypyrazine: A structural isomer with a different arrangement of functional groups.
2-Isopropyl-3-methoxypyrazine: Another methoxypyrazine with an isopropyl group instead of an isobutyl group.
Uniqueness
2-Isobutyl-3-methoxypyrazine-d9 is unique due to its deuterated nature, which makes it particularly useful in research applications where stable isotope labeling is required. This property allows for more precise tracking and analysis in various scientific studies.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
175.28 g/mol |
IUPAC Name |
2-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-3-methoxypyrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3/i1D3,2D3,6D2,7D |
InChI Key |
UXFSPRAGHGMRSQ-MLFDDPCISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C1=NC=CN=C1OC |
Canonical SMILES |
CC(C)CC1=NC=CN=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
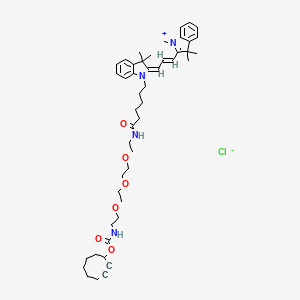
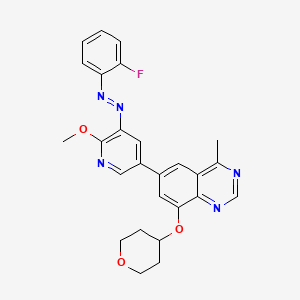


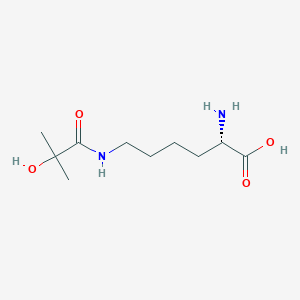

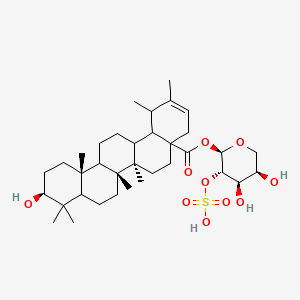
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)


![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
